![molecular formula C19H20N2O2S B3002504 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-22-3](/img/structure/B3002504.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and substitutions have been synthesized and analyzed, which can provide insights into the potential characteristics of the target compound. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting a methylbenzoyl chloride or acid with an amino alcohol, suggesting a possible route for synthesizing benzamide derivatives .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This method could potentially be adapted for the synthesis of "this compound" by using the appropriate thiazole derivative and isopropoxybenzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography. For instance, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using these techniques . The presence of substituents on the benzamide ring can influence the molecular conformation and the potential for hydrogen bonding, which can be crucial for the compound's reactivity and physical properties.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactions of N,N-Dimethylbenzamide diethylmercaptole with different reagents resulted in the formation of α-dimethylaminobenzylidene derivatives, heterocyclic compounds, and dehydrated products like benzonitrile and phenyl isocyanate . These findings suggest that "this compound" may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or other interesting derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of different substituents on the benzamide ring can lead to variations in molecular conformation and modes of supramolecular aggregation, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . These properties are important for understanding the compound's behavior in different environments and can affect its solubility, melting point, and potential applications in chemical reactions.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with antidepressant activity
Mode of Action
Some benzothiazole derivatives have shown to reduce the immobility time of mice in tail suspension tests and modified forced swimming tests . This suggests that these compounds may interact with their targets to modulate neuronal activity, potentially influencing neurotransmitter systems involved in mood regulation.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s influence on these pathways could be a result of its interaction with various targets, leading to downstream effects on cellular functions.
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that they may possess good pharmacokinetic profiles .
Result of Action
Some benzothiazole derivatives have shown antidepressant-like activities, reducing the immobility time of mice in tail suspension tests and modified forced swimming tests without significantly altering the total number of spontaneous locomotor activities . This suggests that these compounds may have specific effects on neuronal activity related to mood regulation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11(2)23-15-7-5-14(6-8-15)18(22)21-19-20-16-10-12(3)9-13(4)17(16)24-19/h5-11H,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOGORNDDSUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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